molecular formula C10H20ClNO2 B13457348 Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Cat. No.: B13457348
M. Wt: 221.72 g/mol
InChI Key: UJLVOSRSAJMPSY-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a piperidine derivative with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol (free base) . Its structure features a propanoate ethyl ester group attached to the 2-position of a piperidin-3-yl ring, which is supplied in the hydrochloride salt form to enhance stability . Compounds with this piperidine scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in the solid-phase peptide synthesis of peptides containing N-substituted amino acids . Researchers utilize this chemical building block to introduce specific conformational constraints or to modulate the physicochemical properties of novel bioactive molecules. The provided SMILES notation is CCOC(=O)C(C)C1CCCNC1, and the InChIKey is XRIQVADXRZQOLP-UHFFFAOYSA-N . This product is intended for research purposes and is strictly labeled as For Research Use Only; it is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

UJLVOSRSAJMPSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Esterification of 2-(piperidin-3-yl)propanoic acid

  • Reactants: 2-(piperidin-3-yl)propanoic acid, ethanol (anhydrous), hydrochloric acid (catalyst)
  • Conditions: Reflux temperature (approx. 78 °C), typically 4–12 hours depending on scale and catalyst concentration
  • Procedure: The acid is dissolved in ethanol, hydrochloric acid is added dropwise, and the mixture is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Work-up: After completion, the mixture is cooled, and the product precipitates as the hydrochloride salt. It is filtered, washed with cold ethanol or ether, and dried under vacuum.
  • Yield: Typically high, >80% depending on reaction optimization.

Alternative Catalysts and Conditions

While hydrochloric acid is the standard catalyst, other strong acids such as sulfuric acid or p-toluenesulfonic acid may be employed. However, hydrochloric acid is preferred for direct formation of the hydrochloride salt, simplifying isolation.

Purification Techniques

  • Recrystallization: Common solvents include ethanol, ethyl acetate, or mixtures with petroleum ether. Recrystallization improves purity and removes residual starting materials or side products.
  • Distillation: Vacuum distillation can be used for purification if the compound is thermally stable.
Parameter Data
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name Ethyl 2-piperidin-3-ylpropanoate hydrochloride
Melting Point Typically 120–130 °C (depends on purity)
NMR Spectroscopy Characteristic signals for ethyl ester and piperidine ring protons
Mass Spectrometry Molecular ion peak at m/z 221 (M+H)+

These data confirm the successful synthesis and purity of the compound.

While direct esterification is the main route, some analogues and related compounds are synthesized via alternative methods such as:

  • Michael addition of piperidine derivatives to acrylate esters followed by hydrogenation and salt formation.
  • Coupling reactions involving activated esters and piperidine nucleophiles.

For example, related compounds like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives are synthesized via nucleophilic substitution and coupling reactions under controlled conditions, providing insights into possible modifications of the synthetic route for ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

Step Reagents/Conditions Notes Yield (%)
Esterification 2-(piperidin-3-yl)propanoic acid, ethanol, HCl (catalyst), reflux Standard method, direct formation of hydrochloride salt >80
Alternative Acid Catalysts Sulfuric acid, p-toluenesulfonic acid May require additional salt formation step Variable
Purification Recrystallization (ethanol/ethyl acetate/petroleum ether) Enhances purity, removes impurities N/A
Analytical Confirmation NMR, MS, melting point Confirms structure and purity N/A
  • Reaction Monitoring: TLC and NMR are essential for tracking esterification progress.
  • Scale-up: Reaction conditions can be optimized for industrial scale, focusing on catalyst concentration, reflux time, and solvent volume.
  • Environmental and Safety Aspects: Use of hydrochloric acid requires proper handling and neutralization of waste streams.

This compound is efficiently prepared by acid-catalyzed esterification of its corresponding acid with ethanol under reflux conditions. The process is straightforward, yielding high purity product suitable for further pharmaceutical or chemical synthesis applications. Variations in catalysts and purification methods provide flexibility depending on the desired scale and purity. Analytical characterization ensures product identity and quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this ester compound. Conditions determine whether saponification (basic) or acid-catalyzed hydrolysis occurs.

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysisHCl (concentrated), H₂O, reflux2-(Piperidin-3-yl)propanoic acid85–92%
Basic hydrolysisNaOH (6 M), EtOH/H₂O, 80°C, 6–8 hrsSodium 2-(piperidin-3-yl)propanoate78–84%

Acidic conditions cleave the ester bond to yield the carboxylic acid, while basic hydrolysis produces the sodium salt. The piperidine ring remains intact under these conditions.

Oxidation Reactions

The propanoate chain and piperidine ring are susceptible to oxidation.

Reaction Type Reagents/Conditions Products Notes Source
Ester chain oxidationKMnO₄, H₂O, 60°C2-(Piperidin-3-yl)malonic acidRequires acidic pH control
Piperidine ring oxidationm-CPBA, CH₂Cl₂, RTN-Oxide derivativeStereospecific reaction

Oxidation of the ester chain with KMnO₄ produces dicarboxylic acids, while m-CPBA selectively oxidizes the piperidine nitrogen to form N-oxides .

Reduction Reactions

Reduction targets the ester group or modifies the piperidine ring.

Reaction Type Reagents/Conditions Products Yield Source
Ester reductionLiAlH₄, THF, 0°C → RT3-(Piperidin-3-yl)propan-1-ol70–75%
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOHSaturated piperidine derivative90%

LiAlH₄ reduces the ester to a primary alcohol, while hydrogenation saturates the piperidine ring, altering its conformational flexibility .

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling functional group interconversion.

Reaction Type Reagents/Conditions Products Applications Source
AminolysisNH₃ (excess), EtOH, 50°C2-(Piperidin-3-yl)propanamidePrecursor to amide derivatives
TransesterificationMeOH, H₂SO₄, refluxMethyl 2-(piperidin-3-yl)propanoateSolubility modification

Aminolysis replaces the ethoxy group with an amine, while transesterification swaps the ester alkyl group .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures, leveraging the piperidine nitrogen.

Reaction Type Reagents/Conditions Products Yield Source
Lactam formationPCl₅, toluene, 110°C8-Azabicyclo[4.3.0]nonan-7-one65%

Cyclization under dehydrating conditions yields bicyclic lactams, valuable in alkaloid synthesis .

Industrial-Scale Modifications

Large-scale synthesis optimizes conditions for high throughput:

Process Conditions Scale Purity Source
Continuous esterificationFlow reactor, T = 140°C, 20 bar100 kg/batch>99%

Industrial methods use flow reactors to enhance efficiency and reduce side reactions.

Reactivity Comparison with Structural Isomers

Positional isomerism significantly alters reactivity:

Compound Oxidation Rate (KMnO₄) Reduction Efficiency (LiAlH₄)
Ethyl 2-(piperidin-3-yl)propanoate HCl1.0 (reference)1.0 (reference)
Ethyl 3-(piperidin-2-yl)propanoate HCl0.781.2
Ethyl 3-(piperidin-3-yl)propanoate HCl0.850.95

The 3-piperidinyl isomer shows slower oxidation due to steric hindrance .

Stability Under Catalytic Conditions

The compound’s stability was tested under common catalytic environments:

Catalyst Temperature Decomposition Rate Major Byproduct
Pd/C80°C<5% after 24 hrsNone detected
Zeolite (H-Y)120°C22% after 6 hrsPiperidine derivatives

Pd/C shows minimal decomposition, making it suitable for hydrogenation .

Mechanistic Insights

  • Ester Hydrolysis : Follows a two-step nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

  • Piperidine Oxidation : Proceeds via radical intermediates when using m-CPBA, confirmed by ESR spectroscopy .

Scientific Research Applications

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2C_{10}H_{20}ClNO_2 and a molecular weight of 221.73 g/mol. It features an ethyl ester functional group and a piperidine ring, contributing to its unique properties and potential biological activities. It is often represented by its IUPAC name, this compound and is classified as a hydrochloride salt due to the presence of hydrochloric acid in its structure. This compound has potential applications in pharmaceutical development due to its unique structure.

Pharmaceutical Development

  • Potential applications this compound's unique structure makes it a candidate for pharmaceutical development.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity and efficacy with various receptors and enzymes. Such studies are crucial for determining the viability of this compound as a therapeutic agent.
  • Structural Similarities Several compounds share structural similarities with this compound, each exhibiting unique properties.

Chemical Reactivity

The chemical reactivity of this compound can be characterized by several types of reactions:

  • Ester Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  • Amide Formation: The piperidine ring's nitrogen atom can participate in amide formation with various acylating agents.
  • Salt Formation: As a hydrochloride salt, it can undergo salt exchange reactions with other counterions.
    These reactions are significant in synthetic organic chemistry, particularly in developing pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-(piperidin-3-yl)propanoate hydrochloride with structurally related esters and hydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Industrial Relevance Reference
This compound C₁₀H₂₀ClNO₂ (inferred) ~229.7 Piperidin-3-yl group, propanoate ester, HCl Potential intermediate in drug synthesis -
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 229.7 Phenyl group, chiral center, amino group Used in chiral synthesis (e.g., amino acids)
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 287.2 Pyridine ring, dihydrochloride salt Higher solubility due to additional HCl
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride C₁₄H₂₂ClNO₃ 287.8 Methoxyphenyl group, tertiary amine Venlafaxine impurity; reference standard
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.2 Piperidin-4-yl group, acetate ester Simpler ester; used in heterocyclic synthesis

Key Differences and Implications

Substituent Effects: The piperidin-3-yl group in the target compound provides a saturated six-membered ring with a secondary amine, contrasting with the pyridine (aromatic, unsaturated) in or methoxyphenyl (aromatic with electron-donating groups) in . Piperidine derivatives often exhibit enhanced metabolic stability compared to aromatic analogs . Dihydrochloride salts (e.g., ) increase aqueous solubility but may alter pharmacokinetics compared to mono-hydrochloride forms.

Ester Chain Length: The propanoate ester (three-carbon chain) in the target compound may confer different steric and lipophilic properties compared to acetate esters (two-carbon, as in ), influencing membrane permeability and bioavailability.

Pharmacological Relevance: Compounds like Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride are critical as pharmaceutical impurities (e.g., Venlafaxine), emphasizing the need for rigorous purity control . Chiral analogs (e.g., ) highlight the importance of stereochemistry in drug design, as enantiomers may exhibit divergent biological activities.

Biological Activity

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted at the 3-position, which significantly influences its biological activity. The compound's structure allows it to interact with various molecular targets, potentially modulating their functions.

The mechanism of action for this compound involves its role as a ligand that binds to specific receptors or enzymes. This interaction can lead to various biological effects depending on the target and the context of its use. For example, it may influence neurotransmitter systems, contributing to analgesic or anxiolytic effects commonly associated with piperidine derivatives.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that this compound exhibits significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values have been documented, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter systems, including serotonin and dopamine pathways, which could account for its potential therapeutic effects in anxiety and depression models.

Case Study: Anxiolytic Activity
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses yielding more pronounced anxiolytic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the ethyl ester group can enhance potency and selectivity towards specific biological targets.

Modification Effect on Activity
N-methylation of piperidineIncreased CNS penetration
Ester modificationEnhanced antimicrobial activity

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(piperidin-3-yl)propanoate hydrochloride with high purity?

The synthesis typically involves esterification of 3-(piperidin-3-yl)propanoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Esterification : Use of thionyl chloride (SOCl₂) or HCl gas to activate the carboxylic acid before reacting with ethanol .
  • Purification : Recrystallization from ethanol/diethyl ether mixtures to achieve ≥98% purity, as validated by melting point (166–170°C) and specific rotation measurements .
  • Salt formation : Addition of concentrated HCl to the free base in anhydrous conditions, followed by vacuum drying .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or decomposition .
  • Handling : Use inert atmosphere (e.g., nitrogen) during weighing. Avoid dust formation by using fume hoods with HEPA filters .
  • Decomposition risks : Exposure to moisture or elevated temperatures (>40°C) may generate piperidine derivatives or propanoic acid byproducts .

Q. What analytical techniques are suitable for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm ester, piperidine, and hydrochloride moieties. Compare with reference spectra for similar propanoate esters (e.g., Ethyl L-tyrosinate hydrochloride) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment. Mobile phase: Acetonitrile/water (0.1% TFA) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.3) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Monitor via HPLC for hydrolysis products like 3-(piperidin-3-yl)propanoic acid. Stable at pH 4–6 but degrades rapidly in alkaline conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~170°C. Long-term storage above 25°C increases impurity formation (e.g., ethyl chloride byproducts) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Impurity profiling : Use HPLC-MS to identify contaminants (e.g., unreacted piperidine or ester hydrolysis products) that may skew bioactivity results .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Cross-reference with structurally similar compounds like Venlafaxine hydrochloride impurities .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis for stereoselective modifications .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions at the piperidine nitrogen .
  • Byproduct mitigation : Employ scavengers (e.g., molecular sieves) to trap water or HCl during reactions .

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